1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidines. Piperidines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine ring: Starting from simple precursors like acetylacetone and ethylenediamine.
Alkylation: Introduction of the dimethyl groups on the pyrazine ring.
Piperidine ring formation: Using cyclization reactions.
Methoxymethylation: Introduction of the methoxymethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,6-Dimethylpyrazin-2-yl)piperidine: Lacks the methoxymethyl group.
4-(Methoxymethyl)piperidine: Lacks the pyrazine ring.
1-(3,6-Dimethylpyrazin-2-yl)-4-hydroxypiperidine: Lacks the methoxymethyl group.
Uniqueness
1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol is unique due to the presence of both the dimethylpyrazine and methoxymethyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,6-dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-8-14-11(2)12(15-10)16-6-4-13(17,5-7-16)9-18-3/h8,17H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOLCICNBGUDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCC(CC2)(COC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.